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molecular formula C13H9BrN2 B186887 2-(4-Bromophenyl)benzimidazole CAS No. 2622-74-4

2-(4-Bromophenyl)benzimidazole

Cat. No. B186887
M. Wt: 273.13 g/mol
InChI Key: YRWMGOSKROWAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754348B2

Procedure details

12.69 g (46 mmole) of 2-(4-bromophenyl)-1H-benzo[d]imidazole, 3.17 g of K2CO3 (23 mmole), 120 ml of DMF, and 11.6 ml of dimethyl carbonate (138 mmole) were mixed together and heat to reflux. The reaction was completed in 3.5 hours. The reaction mixture was cooled to 3° C., and 250 ml of ice cold water was slowly added, The precipitated was filtered, and wash with 3*50 ml of water, this wet cake was dried under vacuum to get 9.96 g of product (yield=75.44%).
Quantity
12.69 g
Type
reactant
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
75.44%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:12][C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[N:9]=2)=[CH:4][CH:3]=1.[C:17]([O-])([O-])=O.[K+].[K+].C(=O)(OC)OC>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]([CH3:17])[C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.69 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2
Name
Quantity
3.17 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
250 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
FILTRATION
Type
FILTRATION
Details
The precipitated was filtered
WASH
Type
WASH
Details
wash with 3*50 ml of water
CUSTOM
Type
CUSTOM
Details
this wet cake was dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.96 g
YIELD: PERCENTYIELD 75.44%
YIELD: CALCULATEDPERCENTYIELD 150.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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